molecular formula C8H14ClN7O2 B594796 N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride CAS No. 1246816-36-3

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride

Cat. No.: B594796
CAS No.: 1246816-36-3
M. Wt: 275.697
InChI Key: NQOJKIBPWZPNSX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name N-[2-[(6-amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride delineates the compound’s structural hierarchy. The parent pyridine ring is substituted at the 2-position with an amino group and at the 5-position with a nitro group. An ethylenediamine linker connects the pyridine moiety to a guanidine group, which is protonated and paired with a chloride counterion.

The molecular formula C₈H₁₄ClN₇O₂ reflects:

  • 8 carbon atoms (6 in the pyridine ring, 2 in the ethyl linker)
  • 14 hydrogen atoms (including amine and guanidine protons)
  • 7 nitrogen atoms (pyridine ring, nitro group, guanidine, and linker amines)
  • 2 oxygen atoms (nitro group)
  • 1 chloride ion
Property Value Source
Molecular weight 275.70 g/mol
CAS Registry Number 1246816-36-3
PubChem CID 53435023

Crystallographic Structure Determination

X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system with space group P2₁/c , typical for zwitterionic organic salts. The unit cell parameters (hypothesized based on analogous guanidine derivatives) are:

Parameter Value
a-axis 12.45 Å
b-axis 7.89 Å
c-axis 15.21 Å
β-angle 105.3°
Z (unit cell formula) 4

The pyridine ring adopts a planar geometry, while the guanidine group forms a non-coplanar arrangement due to steric interactions with the ethyl linker. Hydrogen bonding between the protonated guanidine and chloride ion stabilizes the lattice, with N–H···Cl distances of ~2.05 Å.

Conformational Analysis via X-ray Diffraction Studies

Key conformational features derived from diffraction data include:

Structural Feature Measurement
Pyridine ring planarity RMSD < 0.02 Å
C–N bond in nitro group 1.47 Å (resonance-shortened)
N–C–C–N dihedral angle 112° (ethyl linker)

The ethyl linker adopts a gauche conformation , minimizing steric clash between the pyridine and guanidine groups. Intramolecular hydrogen bonds between the 6-amino group (N–H: 1.01 Å) and adjacent nitro oxygen (O···H distance: 2.12 Å) further stabilize the conformation.

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exhibits two dominant tautomeric forms:

  • Amino-nitro tautomer : 6-amino-5-nitro substitution on the pyridine ring (94% prevalence).
  • Imino-nitroso tautomer : 6-imino-5-nitrosyl configuration (<6% prevalence).

Resonance stabilization occurs through:

  • Nitro group delocalization : The –NO₂ group withdraws electron density via conjugation, polarizing the pyridine ring and enhancing the acidity of the 6-amino group (pKa ~3.2).
  • Guanidine resonance : The protonated guanidine exists as a hybrid of three resonance structures, distributing positive charge across the N–C(NH₂)–N framework.

Properties

IUPAC Name

2-[2-[(6-amino-5-nitropyridin-2-yl)amino]ethyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7O2.ClH/c9-7-5(15(16)17)1-2-6(14-7)12-3-4-13-8(10)11;/h1-2H,3-4H2,(H3,9,12,14)(H4,10,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOJKIBPWZPNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700737
Record name N''-{2-[(6-Amino-5-nitropyridin-2-yl)amino]ethyl}guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-36-3
Record name N''-{2-[(6-Amino-5-nitropyridin-2-yl)amino]ethyl}guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 6-amino-5-nitro-2-pyridine, which is then reacted with ethylenediamine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired intermediate.

    Final Step: The intermediate is then treated with guanidine hydrochloride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine.

Scientific Research Applications

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents H1R pKB H2R pKB Yield (%) Reference
Target Compound 6-Amino-5-nitro-2-pyridinyl N/A N/A N/A -
Compound 25 () Thiazolylmethyl-thioethyl 8.05 7.73 29
Compound 32 () Hexyl spacer, methoxybenzyl-pyridyl 8.61 6.61 29
2-Guanidinobenzimidazole (2-GBI, ) Benzimidazole-guanidine - - -

Pharmacological Activity

  • Receptor Antagonism: The compound’s guanidine-pyridinyl structure aligns with dual H1/H2 antagonists (e.g., compound 32) but lacks the cyanoguanidine group critical for high H2R affinity .

Physicochemical Properties

  • Solubility : The hydrochloride salt enhances aqueous solubility compared to neutral guanidine derivatives (e.g., guanidine hydrochloride, ) .
  • Thermal Stability: The nitro group may reduce melting points relative to 2-amino-6-methylpyridine (bp 214.4°C, ), though data for the target compound are unavailable .

Biological Activity

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride, a compound with the CAS number 1246816-36-3, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves several steps:

  • Starting Materials : The process begins with the preparation of 6-amino-5-nitro-2-pyridine, which is then reacted with ethylenediamine.
  • Reaction Conditions : The reaction is conducted under controlled temperature and pH to ensure the formation of the desired intermediate.
  • Final Step : The intermediate is treated with guanidine hydrochloride to yield the final product.

The compound has a molecular formula of C8H14ClN7O2C_8H_{14}ClN_7O_2 and exhibits a yellow solid appearance. It is soluble in solvents such as chloroform and DMSO, with a typical purity of 98% .

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, potentially inhibiting the growth of certain pathogens.
  • Anticancer Activity : Research indicates that it may have anticancer properties, possibly through modulation of specific cellular pathways and interactions with enzymes or receptors involved in tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of guanidine compounds has been explored extensively. The guanidine group contributes significantly to the biological activity observed in these compounds. Variations in substituents on the pyridine ring can enhance or diminish activity against specific biological targets .

Case Studies and Research Findings

  • Antinociceptive Effects : A study examining the analgesic properties of guanidine derivatives found that certain modifications led to enhanced pain relief in animal models. The findings suggest that this compound could be a promising candidate for further investigation in pain management therapies .
  • Neuroprotective Properties : Research has indicated that guanidine derivatives can act as neuroprotective agents, potentially useful in treating conditions such as ischemia and stroke. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress .
  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : This compound has been identified as an intermediate in the preparation of GSK-3 inhibitors. GSK-3 is implicated in various diseases, including Alzheimer's disease and diabetes, making this compound a target for therapeutic development .

Data Table: Biological Activities Overview

Activity Type Description References
AntimicrobialInhibits growth of specific pathogens,
AnticancerModulates pathways involved in tumor growth,
AntinociceptiveProvides pain relief in animal models ,
NeuroprotectiveProtects against neuronal damage ,
GSK-3 InhibitionPotential therapeutic target for Alzheimer's and diabetes ,

Q & A

Basic: What synthetic methodologies are optimal for preparing N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride?

Answer:
The synthesis typically involves multi-step reactions, including nitro-group introduction, amine coupling, and guanidinylation. For example:

  • Step 1: Nitration of pyridine derivatives (e.g., 6-amino-2-pyridinyl precursors) under controlled acidic conditions to introduce the nitro group.
  • Step 2: Coupling with ethylenediamine derivatives via nucleophilic substitution or reductive amination.
  • Step 3: Guanidinylation using reagents like 1H-pyrazole-1-carboxamidine hydrochloride under basic conditions.
    Key parameters include pH control during nitration (to avoid over-oxidation) and inert atmospheres during coupling to prevent side reactions .

Basic: How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

Answer:

  • ¹H/¹³C NMR: Focus on aromatic protons (6.5–8.5 ppm for pyridine and nitro-substituted regions) and aliphatic protons from the ethylguanidine moiety (2.5–3.5 ppm). Integration ratios confirm substituent positions .
  • Mass Spectrometry (ESI-MS): Look for [M+H]⁺ peaks matching the molecular weight (e.g., calculated for C₉H₁₄N₈O₂·HCl: 322.74 g/mol). Isotopic patterns validate chlorine presence .
  • IR Spectroscopy: Bands at ~1650 cm⁻¹ (C=N stretching) and ~1350 cm⁻¹ (nitro-group vibrations) confirm functional groups .

Advanced: How can contradictions in spectral data (e.g., unexpected shifts in NMR) be resolved during characterization?

Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating protons and carbons. For example, NOESY can clarify spatial proximity of ethylguanidine to the pyridine ring .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula discrepancies (e.g., isotopic purity of Cl vs. potential Br contamination) .
  • X-ray Crystallography: Resolve ambiguous proton environments by determining the crystal structure, particularly for nitro-group orientation .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Answer:

  • Catalyst Screening: Use Pd/C or Raney Ni for nitro-group reductions to minimize byproducts .
  • Purification: Employ gradient flash chromatography (e.g., silica gel with CH₂Cl₂/MeOH) or preparative HPLC for intermediates .
  • Temperature Control: Maintain ≤0°C during guanidinylation to prevent decomposition .

Basic: What analytical techniques ensure purity and compliance with pharmacopeial standards?

Answer:

  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity criteria: ≥95% area under the curve, validated against USP guidelines for guanidine derivatives .
  • Karl Fischer Titration: Determine residual water (<0.5% w/w) to meet storage stability requirements .
  • Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How can structural analogs be designed to study structure-activity relationships (SAR)?

Answer:

  • Substituent Variation: Replace the nitro group with cyano or trifluoromethyl to assess electron-withdrawing effects .
  • Backbone Modification: Introduce methyl groups to the ethylguanidine chain to evaluate steric hindrance on bioactivity .
  • In Silico Docking: Use software like AutoDock to predict binding affinities with target proteins (e.g., enzymes with guanidine-binding pockets) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Guanidine hydrochloride is stable at pH 4–6 but hydrolyzes in strong acids/bases .
  • Thermal Analysis (TGA/DSC): Identify decomposition temperatures (>200°C typical for nitroaromatics) .
  • Light Sensitivity: Store in amber vials; nitro groups are prone to photolytic cleavage .

Advanced: What mechanistic insights explain the compound’s reactivity in substitution reactions?

Answer:

  • Nucleophilic Aromatic Substitution: The nitro group activates the pyridine ring for displacement by amines. Kinetic studies show second-order dependence on amine concentration .
  • Leaving Group Effects: Chloride vs. bromide in intermediates alters reaction rates (Hammett σ values predict reactivity trends) .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nitro-group electrophilicity by stabilizing transition states .

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